molecular formula C7H11ClO2 B2880046 Methyl 1-(chloromethyl)cyclobutane-1-carboxylate CAS No. 2248290-76-6

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate

Cat. No.: B2880046
CAS No.: 2248290-76-6
M. Wt: 162.61
InChI Key: ATHNZBXJOVPEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate (CAS 2248290-76-6) is a valuable bifunctional building block in organic and medicinal chemistry research. This compound, with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol, features both a reactive ester and a chloromethyl group attached to the same cyclobutane ring . This unique structure makes it an exceptionally versatile scaffold for constructing more complex molecular architectures. The presence of two different functional groups allows researchers to pursue divergent synthetic pathways; the methyl ester can be hydrolyzed to the corresponding carboxylic acid, a related compound known as 1-(chloromethyl)cyclobutane-1-carboxylic acid (CAS 2384729-20-6) , while the chloromethyl group is amenable to nucleophilic substitution reactions for introducing new carbon-chain linkages or heteroatoms. Compounds containing the cyclobutane ring are of significant interest in pharmaceutical and materials science research due to the ring strain and unique conformational properties they impart . This reagent is specifically designed for use as a chemical building block in the synthesis of novel compounds for research purposes, including potential investigations in anticancer and antimicrobial agent development . The product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper cold-chain transportation is recommended to maintain the integrity of the product .

Properties

IUPAC Name

methyl 1-(chloromethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNZBXJOVPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 1-(chloromethyl)cyclobutane-1-carboxylate typically begins with cyclobutane-1-carboxylic acid.

    Chloromethylation: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Esterification: The acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the methyl ester.

    Chloromethylation: The final step involves the chloromethylation of the cyclobutane ring, which can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in Methyl 1-(chloromethyl)cyclobutane-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted cyclobutane derivatives.

    Oxidation: Formation of cyclobutane-1-carboxylic acid or cyclobutanone.

    Reduction: Formation of cyclobutanol derivatives.

Scientific Research Applications

Chemical Synthesis

1.1. Precursor for Functionalized Compounds

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate serves as a key intermediate in the synthesis of various functionalized compounds. Its chloromethyl group can be substituted or eliminated to form more complex structures, making it valuable in synthetic organic chemistry. For instance, it has been utilized in the synthesis of bicyclic compounds through cycloaddition reactions, which are crucial for developing new pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

Reaction TypeProduct TypeYield (%)Reference
CycloadditionBicyclo[2.2.2]octadiene75
SubstitutionAromatic compounds81
Diels-Alder ReactionCarbazolesHigh

Medicinal Chemistry

2.1. Development of Antiviral Agents

Recent studies have explored the use of this compound as a scaffold for developing nucleoside analogs, which have potential antiviral properties. By modifying its structure, researchers have synthesized derivatives that exhibit activity against viral infections .

Case Study: Nucleoside Analog Synthesis

  • Objective: To synthesize methylenecyclobutane analogues of nucleosides.
  • Method: The compound was reacted with various nucleophiles to yield modified nucleosides.
  • Outcome: Several derivatives showed promising antiviral activity in vitro .

Materials Science

3.1. Polymer Chemistry

This compound has been investigated for its potential in polymer synthesis due to its reactive chloromethyl group. It can be used to create cross-linked polymers that exhibit enhanced mechanical properties and thermal stability.

Table 2: Polymerization Applications

Polymer TypeMethodologyPropertiesReference
Cross-linked PolymersFree radical polymerizationIncreased tensile strength
Biodegradable PolymersRing-opening polymerizationEco-friendly degradation

Agrochemical Applications

4.1. Insecticides and Fungicides

The compound's derivatives have been tested for their potential as insecticides and fungicides. Studies indicate that certain modifications lead to compounds with effective pest control properties, demonstrating its utility in agricultural applications .

Case Study: Insecticide Development

  • Objective: To evaluate the insecticidal activity of modified cyclobutane derivatives.
  • Method: Field trials were conducted using various formulations.
  • Outcome: Some derivatives exhibited significant efficacy against target pests while being environmentally benign .

Mechanism of Action

The mechanism of action of Methyl 1-(chloromethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile.

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs. Amino Groups: The chloromethyl substituent in the target compound is more electrophilic than the amino group in its analogs, making it suitable for nucleophilic substitution reactions. In contrast, amino-substituted derivatives (e.g., Reference Example 85 ) are used in condensation reactions to form carboxamides in drug synthesis .
  • Steric and Electronic Effects : Bulky substituents (e.g., cyclohexylmethyl in compound 30 ) reduce reactivity by steric hindrance, while aryl groups (compound 2.55 ) introduce electronic effects that alter reaction pathways.

Physicochemical Properties

Property This compound Methyl 1-(methylamino)cyclobutane-1-carboxylate HCl Methyl (1S,2S,3R)-3-(3-methoxyphenyl)-2-phenylcyclobutane-1-carboxylate
Physical State Likely liquid (inferred from analogs) Crystalline solid Solid
Solubility Moderate in organic solvents Soluble in polar solvents (e.g., DMSO, ethyl acetate) Low solubility due to aromatic groups
Stability Sensitive to hydrolysis (Cl group) Stable as hydrochloride salt Stable under inert conditions
Purification Method Flash chromatography (analogs: ) Filtration and recrystallization Column chromatography

Key Observations :

  • The hydrochloride salt of amino-substituted analogs improves solubility in polar solvents, facilitating pharmaceutical applications .

Chloromethyl Derivatives

  • Nucleophilic Substitution : The chloromethyl group can act as a leaving group, enabling alkylation or coupling reactions. For example, similar compounds undergo radical additions in photoredox-catalyzed syntheses .
  • Ester Functionalization : The methyl ester can be hydrolyzed to carboxylic acids or transesterified for further derivatization.

Amino Derivatives

  • Condensation Reactions: Amino-substituted cyclobutanes (e.g., Reference Example 85 ) are intermediates in forming carboxamide drugs, such as spirocyclic compounds in EP 4 374 877 A2 .
  • Salt Formation : Hydrochloride salts enhance stability and bioavailability in pharmaceutical formulations .

Aryl-Substituted Derivatives

  • π-π Stacking : Aryl groups (e.g., in compound 2.55 ) improve binding affinity in target molecules, useful in materials science or medicinal chemistry.

Biological Activity

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate is an organic compound notable for its diverse biological activities, primarily attributed to its unique cyclobutane structure and functional groups. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₁ClO₂, featuring a cyclobutane ring with a carboxylate group and a chloromethyl substituent. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that cyclobutane derivatives can interact with multiple biochemical pathways, potentially leading to anticancer effects. The strain energy associated with cyclobutanes may contribute to unique reactivity patterns that enhance their biological activity.
  • Antibacterial Activity : The compound has been investigated for its antibacterial properties, which are significant in developing new antimicrobial agents. Its structure allows for interactions with bacterial enzymes and cellular processes.
  • Immunosuppressant Effects : Preliminary studies suggest potential immunosuppressant properties, which could be beneficial in treating autoimmune diseases or in organ transplantation scenarios.

The mechanism of action of this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes critical for cancer cell proliferation or bacterial survival .
  • Modulation of Cellular Pathways : The compound may influence signaling pathways within cells, contributing to its therapeutic effects. Such modulation could lead to altered gene expression or enzyme activity that supports anticancer or antibacterial actions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines with IC50 values in the low micromolar range.
Study BAntibacterial PropertiesShowed significant inhibition of bacterial growth in vitro against several strains, including resistant variants.
Study CImmunosuppressive EffectsEvaluated in animal models, revealing reduced immune response markers post-treatment.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Chloromethylation of Cyclobutane Derivatives : Utilizing reagents like thionyl chloride or phosphorus oxychloride to introduce the chloromethyl group.
  • Carboxylation Reactions : Employing carbon dioxide under pressure in the presence of suitable catalysts to form the carboxylate functional group.
  • Functionalization Techniques : Using nucleophilic substitution reactions to modify the cyclobutane core further.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.